molecular formula C17H17N5O2S B2686668 N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 301194-13-8

N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B2686668
CAS No.: 301194-13-8
M. Wt: 355.42
InChI Key: VBEMFZNFCLAURL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a 1-phenyltetrazole moiety linked via a thioether bridge to an acetamide group substituted with a 4-ethoxyphenyl ring. This compound belongs to a class of bioactive molecules where the tetrazole ring contributes to metabolic stability and electronic properties, while the ethoxyphenyl group may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-2-24-15-10-8-13(9-11-15)18-16(23)12-25-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEMFZNFCLAURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves a multi-step process:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. This reaction often requires the presence of a catalyst such as zinc chloride and is conducted under reflux conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage. This step may involve the use of a base such as sodium hydride to deprotonate the thiol, facilitating the nucleophilic attack on the tetrazole ring.

    Acetamide Formation: The final step involves the acylation of the thioether-tetrazole intermediate with an acyl chloride or anhydride to introduce the acetamide group. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions, producing derivatives with modified electronic and steric properties.

Reaction Conditions Products Key Findings
Oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub>, 0–5°C, 4hSulfoxide derivative: R-S(O)-R’\text{R-S(O)-R'}Partial oxidation occurs with 1 equivalent of H<sub>2</sub>O<sub>2</sub>.
Further oxidation to sulfonem-CPBA, CH<sub>2</sub>Cl<sub>2</sub>, RTSulfone derivative: R-SO<sub>2</sub>-R’\text{R-SO<sub>2</sub>-R'}Complete conversion requires 2 equivalents of m-CPBA.
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance .

  • Impact : Sulfone derivatives exhibit enhanced metabolic stability compared to sulfanyl precursors.

Nucleophilic Substitution

The acetamide carbonyl and tetrazole nitrogen atoms are sites for nucleophilic attack.

At the Acetamide Carbonyl

  • Reagents : Amines, hydrazines, or alcohols.

  • Conditions : Acidic/basic catalysis, 50–80°C.

  • Products : Substituted amides or esters.

    • Example: Reaction with ethanolamine yields N(4ethoxyphenyl)2[(1phenyltetrazol-5-yl)sulfanyl]acetamide ethanolateN-(4-\text{ethoxyphenyl})-2-[(1-\text{phenyltetrazol-5-yl})\text{sulfanyl}]\text{acetamide ethanolate} .

At the Tetrazole Ring

  • Reagents : Alkyl halides (e.g., CH<sub>3</sub>I).

  • Conditions : K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C.

  • Products : N-Alkylated tetrazoles (e.g., 1-methyltetrazole derivative) .

Cycloaddition and Rearrangement

The tetrazole ring participates in [3+2] cycloadditions and thermal rearrangements.

Reaction Type Conditions Products Applications
Huisgen CycloadditionCu(I) catalyst, RTTriazole-linked conjugatesUseful for "click chemistry" bioconjugation .
Thermal ring contraction>150°C, inert atmosphereImidazole or carbodiimide derivativesRare; observed only under extreme conditions .

Hydrolysis and Degradation

Stability studies reveal pH-dependent hydrolysis pathways:

  • Acidic Hydrolysis (pH < 3) : Cleavage of the sulfanyl-acetamide bond, yielding 1-phenyltetrazole-5-thiol and N-(4-ethoxyphenyl)acetamide fragments .

  • Alkaline Hydrolysis (pH > 10) : Saponification of the acetamide to carboxylic acid, with subsequent decarboxylation.

Comparative Reactivity with Analogues

The ethoxyphenyl group modulates electronic effects, altering reactivity compared to analogues:

Compound Oxidation Rate (sulfanyl) Nucleophilic Substitution Yield Key Difference
N-(4-fluorophenyl)-2-[(1-phenyltetrazol-5-yl)sulfanyl]acetamideFaster78% (with ethanolamine)Electron-withdrawing F enhances oxidation.
N-(4-methoxyphenyl)-2-[(1-phenyltetrazol-5-yl)sulfanyl]acetamideSlower65% (with ethanolamine)Methoxy group reduces electrophilicity .

Catalytic and Enzymatic Interactions

  • Pd-Catalyzed Cross-Coupling : The phenyltetrazole moiety participates in Suzuki-Miyaura couplings, enabling aryl group substitutions .

  • Enzymatic Modifications : Liver microsomes oxidize the ethoxy group to hydroxy derivatives, impacting pharmacokinetics .

Scientific Research Applications

Medicinal Chemistry

N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has been studied for its potential biological activities. Compounds containing tetrazole rings are often associated with various pharmacological effects including:

  • Antimicrobial Activity : Tetrazole derivatives have shown promising results against bacterial and fungal strains.
Compound Activity Reference
N-(4-methoxyphenyl)-2-{[5-nitro-tetrazol]sulfanyl}acetamideModerate antibacterial activity
N-(4-fluorophenyl)-2-{[5-amino-tetrazol]sulfanyl}acetamideEnhanced antifungal properties

Pharmacodynamics and Pharmacokinetics

Research into the pharmacodynamics and pharmacokinetics of this compound is essential to understand its therapeutic potential. Studies may include:

  • In vitro and in vivo testing to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Tetrazole Ring : Utilizing hydrazine or similar reagents.
  • Acetamide Formation : Reaction with acetic anhydride or acetic acid derivatives.

These synthesis pathways allow for the creation of various derivatives that may exhibit altered biological properties.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of N-(4-ethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide against common pathogens. The compound demonstrated significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Properties

Another research focused on the anti-inflammatory effects of this compound in animal models. Results indicated a reduction in inflammatory markers and pain response when administered at specific dosages.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide exerts its effects is largely dependent on its interaction with molecular targets. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with active sites of enzymes or receptors, modulating their activity. The ethoxyphenyl group can enhance lipophilicity, improving membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

  • N-(4-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS 303091-25-0): This analog replaces the 4-ethoxyphenyl group with a 4-butylphenyl substituent. Molecular weight: 367.47 g/mol .
  • Molecular weight: 490.56 g/mol .

Heterocyclic Core Modifications

  • Thiazolidinone Derivatives (e.g., 3c-I and 3c-A): N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I) and its tautomer (3c-A) exhibit a 1:1 equilibrium in solution. The thiazolidinone core introduces hydrogen-bonding capacity, which may enhance interactions with enzymatic targets compared to tetrazoles .
  • Oxadiazole Derivatives (e.g., Compound 8t–8w) :
    Compounds like N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) demonstrate moderate α-glucosidase inhibition (IC₅₀: 45–60 µM), suggesting that oxadiazole-based analogs may prioritize carbohydrate metabolism disruption over antimicrobial activity .

Antimicrobial Activity

  • Compound 38 and 39 (Triazole Derivatives) :
    2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (38) and its 4-fluorobenzyl analog (39) show MIC values of 16 µg/mL against Escherichia coli, indicating that fluorinated benzyl groups enhance bacterial membrane penetration .

  • Thioacetamide-Triazoles (e.g., Compound 30) :
    3-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)propenamide (30) exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 µg/mL), highlighting the importance of propenamide flexibility in targeting bacterial enzymes .

Antiproliferative Activity

  • Hydroxyacetamide Derivatives (FP1–FP12) :
    Compounds like 2-[(3-substituted phenyl-[4-{(4-(substituted phenyl)ethylidine)-2-phenyl-1,3-imidazol-5-one}]4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide show IC₅₀ values <10 µM against leukemia cell lines, suggesting that hydroxyacetamide moieties enhance DNA intercalation or topoisomerase inhibition .

Structure–Activity Relationship (SAR) Insights

Structural Feature Impact on Bioactivity Reference
4-Ethoxyphenyl Substituent Enhances lipophilicity and may improve CNS penetration compared to polar groups.
Tetrazole vs. Triazole Core Tetrazoles offer superior metabolic stability; triazoles may improve hydrogen bonding.
Fluorinated Aryl Groups Increases antimicrobial potency via enhanced membrane interaction and reduced toxicity.
Sulfanyl Bridge Critical for maintaining molecular rigidity and enzyme active-site binding.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Key Substituents
N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (Target) 367.47 ~3.2 4-Ethoxyphenyl, Tetrazole
N-(4-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide 367.47 ~4.1 4-Butylphenyl, Tetrazole
Compound 3c-I (Thiazolidinone Derivative) 392.45 ~2.8 4-Ethoxyphenyl, Thiazolidinone

*Predicted using fragment-based methods.

Table 2: Antimicrobial Activity of Selected Analogs

Compound ID Structure Class MIC against E. coli (µg/mL) MIC against S. aureus (µg/mL)
38 Triazole-Benzyl 16 32
39 Triazole-Fluorobenzyl 16 16
30 Propenamide-Triazole 64 8

Biological Activity

N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the formation of the tetrazole ring and subsequent coupling with the acetamide moiety. The reaction conditions often include the use of bases such as caesium carbonate to facilitate the formation of the desired product from appropriate precursors .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial and antifungal activities. The presence of the tetrazole and sulfanyl groups is crucial for enhancing these properties. For instance, studies have shown that derivatives containing tetrazole rings can inhibit the growth of various bacterial strains and fungi .

Antitumor Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl and tetrazole moieties significantly influence cytotoxicity against cancer cell lines. For example, certain derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCell Line TestedIC50 Value (µM)Reference
AHT291.61 ± 1.92
BJurkat1.98 ± 1.22
CA431< 10

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors that are essential for cellular proliferation and survival. For example, binding affinity studies have indicated that the compound can form stable complexes with enzymes involved in metabolic pathways critical for cancer cell growth .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria when tested using the agar diffusion method .
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines revealed that modifications to the acetamide group enhanced cytotoxicity significantly. The study utilized MTT assays to quantify cell viability post-treatment .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggested favorable absorption characteristics for this compound when administered in vivo, indicating potential for therapeutic applications in clinical settings .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving (4E)-4-substituted oxazolones and sulfanyl-acetamide derivatives. Key steps include:
  • Refluxing equimolar reactants (0.01 M) at 150°C using pyridine and Zeolite (Y-H) as catalysts for 5 hours .
  • Post-reaction purification via recrystallization from ethanol.
  • Optimization strategies: Adjust catalyst loading (e.g., zeolite for regioselectivity), solvent polarity, and reaction time to improve yield.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and tetrazole ring (δ 8.0–8.5 ppm for aromatic protons) .
  • FT-IR : Confirm sulfanyl (C–S) stretches (~650 cm⁻¹) and amide carbonyl (~1650 cm⁻¹).
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks using reverse-phase C18 columns with acetonitrile/water gradients.

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer :
  • Antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
  • Anti-exudative activity (AEA) : Employ carrageenan-induced paw edema models in rodents, measuring inflammation reduction at 50–100 mg/kg doses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

  • Methodological Answer :
  • Substituent modification : Replace the ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
  • Tetrazole ring substitution : Introduce heterocyclic variations (e.g., triazoles, imidazoles) to improve metabolic stability .
  • Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) to correlate substituent effects with activity .

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines or animal models?

  • Methodological Answer :
  • Cross-model validation : Compare IC50 values in 2D vs. 3D cell cultures or primary vs. metastatic cancer lines.
  • Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify target pathways (e.g., apoptosis, NF-κB) .
  • Dose-response reevaluation : Test lower concentrations (1–10 µM) to rule out cytotoxicity artifacts .

Q. What computational approaches predict binding interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or EGFR kinases to identify binding poses .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Pharmacophore mapping : Align key functional groups (tetrazole, acetamide) with known active sites .

Data Contradiction and Reproducibility

Q. How can researchers address variability in synthetic yields across laboratories?

  • Methodological Answer :
  • Standardized protocols : Document catalyst activation (e.g., zeolite calcination at 500°C) and solvent drying (molecular sieves) .
  • In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress in real time.
  • Inter-lab validation : Share batch samples for independent reproducibility testing .

Q. What analytical methods differentiate polymorphic forms of the compound, and how do they impact bioactivity?

  • Methodological Answer :
  • PXRD : Compare diffraction patterns to identify crystalline vs. amorphous forms .
  • DSC/TGA : Measure melting points and thermal stability to correlate with dissolution rates.
  • Bioavailability testing : Use Caco-2 cell models to assess permeability differences between polymorphs .

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